molecular formula C21H19N3O5S B2574762 N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 921835-65-6

N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Katalognummer: B2574762
CAS-Nummer: 921835-65-6
Molekulargewicht: 425.46
InChI-Schlüssel: JQOZPTYFMLKJGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a synthetic small molecule featuring a thiazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 4-methoxybenzamide group. The 4-methoxybenzamide substituent introduces hydrogen-bonding capabilities and electronic effects, which may influence target binding and metabolic stability.

Eigenschaften

IUPAC Name

N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-27-16-5-2-13(3-6-16)20(26)24-21-23-15(12-30-21)11-19(25)22-14-4-7-17-18(10-14)29-9-8-28-17/h2-7,10,12H,8-9,11H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOZPTYFMLKJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide) is a complex compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps, including the preparation of the thiazole moiety and the incorporation of the 2,3-dihydrobenzo[b][1,4]dioxin structure. The general synthetic route can be outlined as follows:

  • Preparation of Thiazole Derivative : The thiazole ring is synthesized through a condensation reaction involving appropriate thioketones and amines.
  • Formation of Benzamide : The benzamide structure is formed by reacting an amine with an acyl chloride or carboxylic acid derivative.
  • Final Coupling : The final compound is obtained by coupling the thiazole derivative with the benzamide in the presence of coupling agents such as EDC or DCC.

Antitumor Activity

Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit significant antitumor properties. For instance:

  • In vitro Studies : A study demonstrated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin showed promising activity against various cancer cell lines, including HepG-2 (human liver cancer) and A-549 (human lung cancer) cell lines. The IC50 values for these compounds were reported as low as 4.37 μM for HepG-2 cells .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

  • Acetylcholinesterase (AChE) Inhibition : Some derivatives showed moderate inhibition against AChE, which is crucial for treating Alzheimer's disease. Inhibitory activity was confirmed through both in vitro assays and molecular docking studies that highlighted favorable binding interactions with the enzyme .
  • α-Glucosidase Inhibition : The compound exhibited significant inhibition against α-glucosidase, suggesting potential applications in managing Type 2 Diabetes Mellitus (T2DM). The enzyme inhibition was quantitatively assessed, and results indicated a strong correlation between structural features and biological activity .

Study 1: Synthesis and Biological Evaluation

A comprehensive study synthesized various derivatives based on the 2,3-dihydrobenzo[b][1,4]dioxin framework. These compounds were screened for antitumor activity against HepG-2 and A-549 cell lines. The findings revealed:

CompoundCell LineIC50 (μM)
Compound AHepG-24.37
Compound BA-5498.03

The structure–activity relationship (SAR) analysis indicated that modifications in the thiazole and benzamide portions significantly influenced biological potency .

Study 2: Molecular Docking Analysis

Molecular docking studies using MOE software provided insights into the binding affinities of synthesized compounds to target enzymes such as AChE and α-glucosidase. The docking results supported experimental findings by showing low binding energies, indicating strong interactions at the active sites of these enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Core Modifications

The target compound’s analogs differ in substituents, core heterocycles, and functional groups. Key comparisons include:

Table 1: Structural Features of Analogs
Compound Class/Example Core Structure Key Substituents Reference
Target Compound Thiazole 2,3-Dihydrobenzo[b][1,4]dioxin; 4-methoxybenzamide
1,3,4-Oxadiazoles (Compounds 18–21) 1,3,4-Oxadiazole 2,3-Dihydrobenzo[b][1,4]dioxin; Thiomethoxy, trifluoromethyl, bromo, isopropoxy
Thiazoline Derivatives (7a, 7b, 7d–f) Thiazoline 2,3-Dihydrobenzo[b][1,4]dioxin; Bromophenyl, nitrophenyl, fluorophenyl
Thiazole Derivatives (12t, 12u, 12v) Thiazole 2,3-Dihydrobenzo[b][1,4]dioxin; Varied aminoalkyl groups
Benzothiazole (Compound 24) Thiazole 2,3-Dihydrobenzo[b][1,4]dioxin; 4-Methoxyphenyl (no benzamide)
  • Core Heterocycle : The target compound’s thiazole core is distinct from 1,3,4-oxadiazoles () and thiazoline derivatives (), which may alter electronic properties and binding interactions.

Spectroscopic and Physicochemical Data

Key spectral data highlight structural differences:

Table 3: Spectral and Physical Properties
Compound Class/Example IR (cm⁻¹) ¹H/¹³C NMR Features Melting Point (°C) Reference
Target Compound Not reported
1,3,4-Oxadiazoles (18–21) C=O (1663–1682) Aromatic protons, thiomethoxy (δ 2.5–3.0) White solid
Thiazoline Derivatives (7a–f) C=S (1247–1255); NH (3278–3414) Dihydrothiazole protons (δ 4.0–5.5) 160–286
Thiazole Derivatives (12t–v) Thiazole C-H (δ 7.5–8.5); benzodioxin signals
  • Melting Points : Thiazoline derivatives () exhibit wide melting ranges (160–286°C), correlating with substituent polarity.
  • IR Absorptions : The absence of C=O bands in thiazolines () confirms tautomeric forms, unlike the target compound’s benzamide C=O.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.